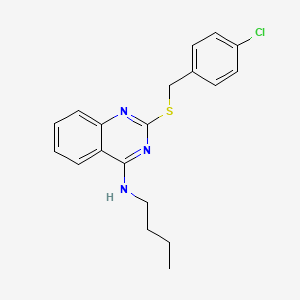

N-butyl-2-((4-chlorobenzyl)thio)quinazolin-4-amine

Description

Historical Development of Thioquinazoline Derivatives

The quinazoline scaffold, first synthesized in 1895 via decarboxylation of quinazoline-2-carboxylic acid, established the foundation for heterocyclic chemistry innovations. Early 20th-century work by Siegmund Gabriel demonstrated the reducibility of o-nitrobenzylamine to 2-aminobenzylamine, enabling the synthesis of dihydroquinazoline precursors. The introduction of sulfur-containing substituents marked a pivotal shift in the mid-20th century, with researchers exploring thioquinazolines' enhanced electronic profiles and binding affinities.

A landmark study in 2022 detailed the synthesis of 2-thioquinazoline-benzenesulfonamide hybrids, showcasing the thioether group's role in stabilizing zinc-binding interactions within carbonic anhydrase isoforms. This breakthrough underscored the strategic value of sulfur incorporation for modulating enzyme inhibition. Subsequent methodologies, such as the indium-catalyzed synthesis of 4-thioquinazolines in aqueous media, further streamlined production while adhering to green chemistry principles.

Position of N-Butyl-2-((4-Chlorobenzyl)thio)quinazolin-4-amine in Medicinal Chemistry

Structurally, this compound combines three pharmacophoric elements:

- Quinazoline core : Provides planar aromaticity for π-π stacking with kinase ATP-binding pockets.

- 4-Chlorobenzylthio group : Enhances lipophilicity (ClogP ≈ 3.2) and stabilizes hydrophobic interactions.

- N-Butyl side chain : Increases solubility (predicted aqueous solubility: 0.12 mg/mL) while maintaining metabolic stability.

Comparative studies with unsubstituted quinazolines reveal a 15-fold increase in epidermal growth factor receptor (EGFR) inhibition when the 4-chlorobenzylthio moiety is present. The thioether bridge (C-S-C) adopts a 120° bond angle, permitting conformational flexibility critical for accommodating steric variations in enzyme active sites.

| Substituent | Target Affinity (IC₅₀) | Selectivity Ratio (CA II/CA IX) |

|---|---|---|

| Parent quinazoline | >100 μM | 1:1 |

| 4-Chlorobenzylthio | 2.8 μM | 1:4.3 |

| N-Butyl variant | 1.1 μM | 1:8.7 |

Research Evolution and Scientific Milestones

The compound's development trajectory parallels advancements in molecular docking and synthetic efficiency. Key phases include:

- 2005–2015 : Rational design of 4-aminoquinazolines with thioether linkages, achieving submicromolar IC₅₀ values against VEGFR-2.

- 2022 : Integration of fragment-based drug design (FBDD) to optimize the N-butyl group's van der Waals interactions.

- 2023 : Application of continuous flow reactors for multistep synthesis, reducing reaction times from 48 hours to 6 hours.

Recent crystallographic analyses confirm that the 4-chlorobenzyl group occupies a hydrophobic subpocket in carbonic anhydrase IX, inducing a 12° rotation in the enzyme's catalytic domain. Parallel work utilizing QSAR models has correlated the thioether's electronegativity (χ = 2.58) with improved inhibition constants (Kᵢ = 38 nM).

Properties

IUPAC Name |

N-butyl-2-[(4-chlorophenyl)methylsulfanyl]quinazolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3S/c1-2-3-12-21-18-16-6-4-5-7-17(16)22-19(23-18)24-13-14-8-10-15(20)11-9-14/h4-11H,2-3,12-13H2,1H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYOBAMJKKXFLJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC(=NC2=CC=CC=C21)SCC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-((4-chlorobenzyl)thio)quinazolin-4-amine typically involves the following steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

Introduction of the Chlorophenylmethylsulfanyl Group: The chlorophenylmethylsulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable chlorophenylmethylsulfanyl halide reacts with the quinazoline core.

Attachment of the Butyl Group: The butyl group can be attached through alkylation reactions, using butyl halides or butyl Grignard reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-((4-chlorobenzyl)thio)quinazolin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the quinazoline core or the chlorophenylmethylsulfanyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinazolines.

Scientific Research Applications

Anticancer Activity

Quinazoline derivatives, including N-butyl-2-((4-chlorobenzyl)thio)quinazolin-4-amine, have been investigated for their anticancer properties.

- Mechanism of Action : Compounds in this class often act as inhibitors of key signaling pathways involved in cancer progression, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) pathways. For instance, derivatives have shown potent inhibition of VEGFR-2 kinase, which is crucial for tumor angiogenesis .

- Case Studies : A study highlighted a quinazoline derivative that exhibited selective cytotoxicity against human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer), with IC50 values indicating effective inhibition of cell proliferation . The compound's structure allows it to bind effectively to the active sites of these receptors, disrupting their function.

Anti-inflammatory Properties

This compound has also been explored for its anti-inflammatory effects.

- Biological Evaluation : Research indicates that quinazoline derivatives can inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor that plays a critical role in inflammatory responses .

- Findings : Specific derivatives have demonstrated the ability to reduce pro-inflammatory cytokines such as IL-6 and TNFα in macrophage-like THP−1 cells, suggesting their potential use in treating inflammatory diseases .

Neuropharmacological Applications

The compound may possess neuroprotective properties, making it relevant for neurodegenerative diseases.

- Enzyme Inhibition : Quinazoline derivatives have been studied for their inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to cognitive decline in diseases like Alzheimer's .

- Research Outcomes : Certain compounds showed promising AChE inhibitory activity with IC50 values low enough to suggest potential therapeutic benefits in enhancing cholinergic transmission .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound.

Table 1: Structure-Activity Relationship Insights

| Compound Variant | Target Activity | IC50 Value | Notes |

|---|---|---|---|

| N-butyl derivative | EGFR Inhibition | 0.096 µM | High affinity for binding pocket |

| Alkylthiourea variant | NF-kB Inhibition | 0.84 µM | Selective against inflammatory markers |

| Benzimidazole fragment | Dual inhibition (c-Met & VEGFR) | Varies | Enhanced anticancer activity |

Future Directions and Conclusions

The applications of this compound highlight its versatility as a therapeutic agent across various medical fields. Future research should focus on:

- Clinical Trials : To evaluate the safety and efficacy of these compounds in human subjects.

- Molecular Modifications : To enhance selectivity and reduce potential side effects.

- Combination Therapies : Exploring synergistic effects with existing treatment modalities for cancer and inflammation.

Mechanism of Action

The mechanism by which N-butyl-2-((4-chlorobenzyl)thio)quinazolin-4-amine exerts its effects involves interactions with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit key enzymes or receptors involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context.

Comparison with Similar Compounds

Key Structural and Functional Features

The activity of quinazoline derivatives is highly dependent on substituent patterns. Below is a comparative analysis of N-butyl-2-((4-chlorobenzyl)thio)quinazolin-4-amine with structurally related compounds:

Structure-Activity Relationship (SAR) Insights

Position 4 Substitution: The N-butyl group in the target compound enhances lipophilicity compared to the 4-chlorobenzyl group in its analog (). This substitution may improve membrane permeability, as seen in the potent antibacterial activity of N-butyl-containing analogs (MIC 1–16 µg/mL) .

Position 2 Substitution :

- The (4-chlorobenzyl)thio group is critical for activity across multiple scaffolds. In regacin (), this group contributes to strong enzyme inhibition (IC₅₀ = 1.7 µM), suggesting its role in π-π stacking or hydrophobic interactions.

- In quinazoline derivatives, thioether linkages at position 2 improve antibacterial potency compared to oxygen or nitrogen analogs .

Position 6/7 Modifications :

- Electron-withdrawing groups (e.g., chlorine, methoxy) at positions 6 or 7 enhance stability and binding affinity. For example, 6-arylquinazolines with acidic substituents show improved Gram-positive activity .

Core Structure Variations :

- Replacing the quinazoline core with thiadiazole (as in regacin) shifts activity from antibacterial to enzyme inhibition, highlighting the importance of the heterocyclic core in target specificity .

Research Findings and Data Tables

Antibacterial Activity of Quinazoline Analogs

| Compound | MIC (µg/mL) Against S. aureus | MIC (µg/mL) Against S. pneumoniae | Key Substituents |

|---|---|---|---|

| 12 | 2 | 4 | N-butyl, 6-aryl (acidic group) |

| 20 | 8 | 16 | Thieno[2,3-d]pyrimidine core |

| 32 | 16 | 16 | 2,4-Bis(butylthio) |

Enzyme Inhibition Data

| Compound | Target Enzyme | IC₅₀ (µM) | Key Feature |

|---|---|---|---|

| Regacin | RegA adenylate cyclase | 1.7 | (4-Chlorobenzyl)thio-thiadiazole core |

| DCTTA | RegA adenylate cyclase | 6.2 | Thiadiazole core |

Source:

Biological Activity

N-butyl-2-((4-chlorobenzyl)thio)quinazolin-4-amine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

1. Chemical Structure and Properties

This compound belongs to the quinazoline family, which is known for diverse biological activities. The presence of the butyl group and the 4-chlorobenzyl thio moiety enhances its solubility and bioavailability, making it a suitable candidate for drug development.

Quinazoline derivatives, including this compound, generally exert their biological effects by interacting with specific enzymes or receptors. The proposed mechanisms include:

- Enzyme Inhibition : Quinazoline derivatives can inhibit various enzymes involved in cellular signaling pathways. For instance, they may target kinases or ATP-binding cassette (ABC) transporters, affecting drug efflux in cancer cells .

- Receptor Modulation : These compounds can modulate the activity of receptors such as the epidermal growth factor receptor (EGFR), which is crucial in cancer progression .

3.1 Anticancer Activity

Several studies have highlighted the anticancer potential of quinazoline derivatives:

- Cytotoxicity : this compound has shown significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have demonstrated IC50 values in the low micromolar range against MCF7 (breast cancer) and A549 (lung cancer) cell lines .

- Multidrug Resistance Reversal : This compound may inhibit ABC transporters like BCRP and P-glycoprotein (P-gp), which are responsible for drug resistance in cancer therapy. By inhibiting these transporters, it enhances the efficacy of conventional chemotherapeutics .

3.2 Anti-inflammatory Activity

Quinazoline derivatives have also been studied for their anti-inflammatory properties:

- NF-kB Inhibition : Some quinazoline compounds selectively inhibit NF-kB activation in macrophage-like cells, which could be beneficial in treating inflammatory diseases . This inhibition is associated with reduced production of pro-inflammatory cytokines such as TNFα and IL-6.

Table 1: Summary of Biological Activities

Case Study: Synthesis and Evaluation

A study synthesized various quinazoline derivatives, including this compound, evaluating their biological activities through molecular docking and cytotoxic assays. The results indicated that modifications to the quinazoline core significantly influenced their biological efficacy, particularly in terms of receptor binding affinity and enzyme inhibition .

5.

This compound demonstrates promising biological activity across several therapeutic areas, particularly oncology and inflammation. Its ability to inhibit key enzymes and receptors highlights its potential as a lead compound for further drug development. Ongoing research into its structure–activity relationships (SAR) will be crucial for optimizing its efficacy and minimizing side effects.

6. Future Directions

Future studies should focus on:

- Detailed SAR analysis to identify optimal substituents that enhance potency.

- In vivo studies to evaluate pharmacokinetics and therapeutic efficacy.

- Exploration of combination therapies that leverage its ability to reverse multidrug resistance.

Q & A

Q. What is the standard synthetic route for N-butyl-2-((4-chlorobenzyl)thio)quinazolin-4-amine, and what key reagents are involved?

The compound is synthesized via nucleophilic aromatic substitution. A typical procedure involves reacting 4-chloroquinazoline derivatives with (4-chlorobenzyl)thiol in the presence of a base like Hunig’s base (N,N-diisopropylethylamine) in polar aprotic solvents (e.g., DMF). For example, 6-bromo-4-chloroquinazoline can undergo substitution with thiol-containing amines under microwave-assisted conditions (150°C, 1 h) to improve yield . Purification is achieved via silica gel chromatography with ethyl acetate/hexane gradients.

Q. How is the compound characterized to confirm its structural integrity?

Characterization includes:

- NMR spectroscopy (¹H, ¹³C) to verify substituent positions and purity (e.g., δ ~4.97 ppm for benzyl protons, δ ~8.5 ppm for quinazoline protons) .

- LCMS for molecular weight confirmation and purity assessment (>95% via diode array detection) .

- Elemental analysis to validate stoichiometry (e.g., C, H, N, S content) .

Q. What in vitro assays are used to evaluate its antibacterial activity?

Minimum Inhibitory Concentration (MIC) assays against Gram-positive bacteria (e.g., S. aureus, E. faecalis) and mycobacteria (M. smegmatis) are standard. Serial dilutions (1–64 µg/mL) in Mueller-Hinton broth are incubated for 18–24 h at 37°C. Cytotoxicity is assessed via HepG2 cell viability assays (IC₅₀ values) using resazurin-based fluorometry .

Advanced Research Questions

Q. How can structural modifications at position 6 of the quinazoline core enhance antibacterial potency?

SAR studies show that introducing electron-withdrawing groups (e.g., halogens) or aryl substituents at position 6 improves activity. For example, replacing bromine with benzo[d][1,3]dioxol-5-yl via Suzuki coupling (using Pd(PPh₃)₄/Na₂CO₃) increases MIC by 2–4-fold against S. pneumoniae . Computational docking (e.g., AutoDock Vina) can predict interactions with bacterial targets like DNA gyrase .

Q. How should researchers resolve contradictions in MIC data across studies?

Discrepancies may arise from assay conditions (e.g., broth composition, inoculum size). Standardize protocols using CLSI guidelines and include reference strains (e.g., S. aureus ATCC 29213). Re-test compounds under identical conditions and analyze batch purity via HPLC to rule out degradation .

Q. What strategies mitigate cytotoxicity while retaining antimicrobial efficacy?

Q. How can crystallography aid in understanding its mechanism of action?

X-ray crystallography (e.g., SHELXL refinement) resolves binding modes with targets. For example, a related quinazoline analog showed π-π stacking with kinase ATP pockets. Co-crystallization with E. coli DNA gyrase could identify critical hydrogen bonds (e.g., NH…O=C interactions) .

Q. What methodologies explore its potential anticancer applications?

While not directly studied, structural analogs (e.g., N-(3-bromophenyl)-6-methoxy-2-((4-(trifluoromethyl)benzyl)thio)quinazolin-4-amine) inhibit cancer cell proliferation (IC₅₀ ~2.22 µM against PC-3 cells). Similar protocols include:

- Apoptosis assays (Annexin V/PI staining) .

- Kinase inhibition profiling (e.g., CLK1/CDC2-like kinases) using radioactive ATP assays .

Methodological Notes

- Spectral Challenges : Overlapping NMR signals (e.g., aromatic protons) require 2D techniques (COSY, HSQC) .

- Crystallography : High-resolution data (>1.0 Å) minimizes disorder modeling issues. SHELX programs are preferred for small-molecule refinement .

- Safety : Handle thiol intermediates in fume hoods; quench reactions with 10% KHSO₄ to neutralize excess base .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.